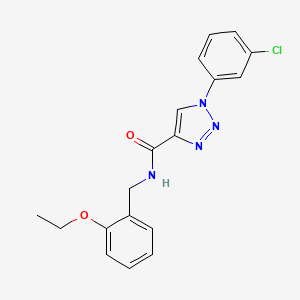

1-(3-chlorophenyl)-N-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

1-(3-Chlorophenyl)-N-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted at the 1-position with a 3-chlorophenyl group and at the 4-position with a carboxamide moiety. The carboxamide nitrogen is further functionalized with a 2-ethoxybenzyl group, introducing both lipophilic (ethoxy) and aromatic (benzyl) features.

Properties

IUPAC Name |

1-(3-chlorophenyl)-N-[(2-ethoxyphenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O2/c1-2-25-17-9-4-3-6-13(17)11-20-18(24)16-12-23(22-21-16)15-8-5-7-14(19)10-15/h3-10,12H,2,11H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQWLMJCRKSWIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CNC(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-N-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often derived from 3-chlorophenyl azide, and the alkyne component is typically a propargyl derivative.

Substitution Reactions: The 2-ethoxybenzyl group can be introduced through a nucleophilic substitution reaction, where the triazole intermediate reacts with 2-ethoxybenzyl chloride under basic conditions.

Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the substituted triazole with an appropriate amine or amide reagent under suitable conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorophenyl)-N-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions might involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or de-ethoxylated compounds.

Scientific Research Applications

1-(3-chlorophenyl)-N-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of antifungal, antibacterial, and anticancer drugs.

Biological Studies: The compound is used to investigate its effects on various biological pathways and its potential as a therapeutic agent.

Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Industrial Applications: It may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to metal ions in enzyme active sites, potentially inhibiting their activity. The compound’s aromatic groups may also interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally analogous 1,2,3-triazole-4-carboxamide derivatives, highlighting key differences in substituents, physicochemical properties, and biological activities:

Key Structural and Functional Comparisons

The 2-ethoxybenzyl group in the target compound may improve lipophilicity and blood-brain barrier penetration relative to 2-chloro-6-fluorobenzyl () or quinolin-2-yl () substituents .

Synthesis Efficiency :

- Compound 4E achieved an 81.5% yield , significantly higher than the 24% yield reported for N-(4-chlorobenzyl)-1-(4-fluorophenyl)-triazole-4-carboxamide , suggesting that electron-donating groups (e.g., methoxy in 4E ) may stabilize intermediates during coupling reactions.

Spectroscopic Signatures :

- The C=O stretch in IR spectra consistently appears near 1685 cm⁻¹ across analogs, confirming the carboxamide’s stability .

- ¹H NMR shifts for aromatic protons (δ 7.1–8.1) and alkoxy groups (e.g., δ 3.86 for OCH₃ in 4E ) provide reliable markers for structural validation .

Biological Relevance :

- Rufinamide () demonstrates that triazole carboxamides with 2-fluorobenzyl groups exhibit antiepileptic activity, while 3-chlorophenyl analogs (e.g., target compound) may target distinct pathways due to altered electronic profiles .

- The CFTR modulator activity of ’s compound highlights the role of halogenated benzyl groups in ion channel interactions, a feature absent in the target compound .

Biological Activity

1-(3-chlorophenyl)-N-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 951612-22-9) is a compound belonging to the triazole class, known for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 356.8 g/mol. Its structure features a triazole ring, which is often associated with significant biological activity due to its ability to interact with various biological targets.

| Property | Value |

|---|---|

| CAS Number | 951612-22-9 |

| Molecular Formula | C₁₈H₁₇ClN₄O₂ |

| Molecular Weight | 356.8 g/mol |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

Synthesis

The synthesis of 1-(3-chlorophenyl)-N-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of appropriate precursors under controlled conditions to form the triazole ring and subsequent functionalization to introduce the chlorophenyl and ethoxybenzyl groups. Specific synthetic routes can vary but generally include cyclization reactions and amide formation.

Anticancer Activity

Recent studies have indicated that compounds within the triazole class exhibit significant anticancer properties. For instance, a related study demonstrated that triazole derivatives showed potent antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The mechanism of action is often linked to the inhibition of thymidylate synthase (TS), which is crucial for DNA synthesis.

Case Study:

In a comparative study, several triazole derivatives were synthesized and tested for their anticancer activity. The best-performing compound exhibited an IC50 value of 1.1 μM against MCF-7 cells, outperforming standard chemotherapeutics like doxorubicin . This suggests that 1-(3-chlorophenyl)-N-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide may also possess similar or enhanced anticancer properties.

Antimicrobial Activity

The antimicrobial potential of triazoles has been well-documented. Studies have shown that these compounds can inhibit the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The exact mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Research Findings:

In vitro assays revealed that certain triazole derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range. For example, compounds similar to 1-(3-chlorophenyl)-N-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide demonstrated effective inhibition against both gram-positive and gram-negative bacteria .

The biological activity of 1-(3-chlorophenyl)-N-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is hypothesized to involve interactions with specific enzymes or receptors within target cells. The triazole moiety may facilitate binding to key biological targets involved in cell proliferation and microbial metabolism.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize 1-(3-chlorophenyl)-N-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:

- Step 1 : Preparation of the azide precursor (e.g., 3-chlorophenyl azide) and alkyne (e.g., 2-ethoxybenzyl propargylamine).

- Step 2 : CuAAC reaction under inert conditions (e.g., CuSO₄·5H₂O and sodium ascorbate in THF/H₂O) to yield the triazole intermediate.

- Step 3 : Carboxamide formation via coupling with activated carboxylic acid derivatives (e.g., EDC/HOBt in DMF). Purification is achieved using column chromatography, and yields are optimized by controlling stoichiometry and reaction time .

Q. How is the compound characterized to confirm its structural integrity?

Standard characterization includes:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent, 300 MHz) to verify substituent integration and regioselectivity of the triazole ring .

- Mass Spectrometry : ESI-MS or HR-ESI-MS to confirm molecular weight (e.g., observed m/z 345.1 [M+H]⁺ for a related triazole-carboxamide) .

- IR Spectroscopy : Peaks at ~1685 cm⁻¹ (C=O stretch) and ~3117 cm⁻¹ (C-H aromatic) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Initial screening should include:

- Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, HCT-116) with IC₅₀ determination .

- Antimicrobial Activity : Broth microdilution against E. coli and S. aureus to assess MIC values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar triazole-carboxamides?

Contradictions often arise from:

- Cell Line Variability : Use standardized cell lines (e.g., NCI-60 panel) and replicate assays across multiple labs.

- Compound Purity : Validate purity (>95%) via HPLC and control batch-to-batch variability.

- Structural Nuances : Compare substituent effects (e.g., 3-chlorophenyl vs. 4-chlorophenyl) using SAR tables (Table 1) .

Table 1 : Substituent Impact on Bioactivity

| Substituent Combination | Anticancer IC₅₀ (μM) | Antimicrobial MIC (μg/mL) |

|---|---|---|

| 3-Chlorophenyl + 2-Ethoxybenzyl | 12.4 (MCF-7) | 8.0 (E. coli) |

| 4-Chlorophenyl + 3-Methoxybenzyl | 18.9 (HCT-116) | 12.5 (S. aureus) |

Q. What strategies optimize reaction yields during scale-up synthesis?

- Solvent Selection : Replace THF with acetonitrile for better solubility of intermediates .

- Catalyst Loading : Reduce CuSO₄ to 5 mol% to minimize side reactions.

- Workflow Automation : Use flow chemistry for reproducible azide-alkyne coupling .

Q. How can computational tools enhance the understanding of its mechanism of action?

- Molecular Docking : Simulate binding to targets like EGFR or CYP450 using AutoDock Vina.

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .

- QSAR Models : Correlate electronic parameters (e.g., Hammett σ) with bioactivity .

Methodological Considerations

Q. What analytical techniques are critical for detecting degradation products under varying pH conditions?

- Stability Studies : Incubate the compound in buffers (pH 1–13) and monitor degradation via LC-MS.

- Degradation Pathways : Identify hydrolytic cleavage of the carboxamide group using MS/MS fragmentation .

Q. How should researchers design experiments to investigate the role of the 2-ethoxybenzyl group in target binding?

- Analog Synthesis : Prepare derivatives with substituents (e.g., 2-methoxy, 2-fluoro) and compare binding affinities via SPR.

- Crystallography : Co-crystallize the compound with target proteins (e.g., carbonic anhydrase) to resolve binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.